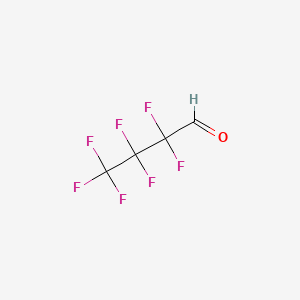

Heptafluorobutyraldehyde

Description

Significance of Perfluorinated Aldehydes in Advanced Synthetic Chemistry

Perfluorinated aldehydes, including heptafluorobutyraldehyde, are important intermediates in the atmospheric oxidation of many polyfluorinated compounds. acs.org The introduction of fluorine atoms into organic molecules can impart novel functions and enhance their performance, a feature highly sought after in various scientific fields. nih.gov Fluorinated compounds are extensively utilized in molecular imaging, pharmaceuticals, and materials science. nih.gov The selective synthesis of these fluorinated compounds is a significant area of focus for chemists and biologists. nih.govresearchgate.netchimia.ch

The presence of a perfluoroalkyl chain, such as the heptafluorobutyl group in this compound, dramatically alters the electronic properties of the aldehyde functional group. This makes perfluorinated aldehydes highly reactive and versatile building blocks for synthesizing a wide array of fluorinated substances. google.comnih.gov These substances include perfluorinated carboxylic acids, esters, ketones, alcohols, and amides, which find use as surfactants and pharmaceutical intermediates. google.com

Historical and Current Trajectories in this compound Research

Historically, the study of perfluorinated compounds gained momentum with the development of industrial-scale fluorination methods like electrochemical fluorination. google.com Research into the atmospheric chemistry of perfluorinated aldehydes has been driven by their identification as degradation products of various polyfluorinated materials. acs.org These aldehydes are recognized as critical precursors to the formation of perfluorinated carboxylic acids (PFCAs), which have been detected in the environment and in biological samples. acs.orgacs.org

Current research continues to explore the atmospheric fate of perfluorinated aldehydes and their hydrates. acs.orgacs.org A significant focus lies in understanding their oxidation pathways, which can lead to the formation of environmentally persistent PFCAs. acs.org Furthermore, the synthetic utility of this compound and other perfluorinated aldehydes remains an active area of investigation, with ongoing efforts to develop new methodologies for the creation of advanced fluorinated materials and bioactive molecules.

Structural Features and Electronic Influences of Fluorine on Aldehyde Reactivity

The defining characteristic of this compound is the presence of seven fluorine atoms on the butyl chain. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect on the molecule. rsc.orgnih.gov This effect significantly increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it highly susceptible to nucleophilic attack. nih.gov

This enhanced reactivity is a direct consequence of the electronic influence of the fluorine atoms. rsc.org The stability of intermediates formed during reactions is also affected by the fluorine substituents. rsc.orgnih.gov For instance, in hydration reactions, the presence of fluorine atoms stabilizes the hydrate (B1144303) form. nih.gov This fundamental alteration of reactivity distinguishes perfluorinated aldehydes from their non-fluorinated counterparts and is a key factor in their synthetic utility. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJZGNJYXIIMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CHO, C4HF7O | |

| Record name | Butanal, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190946 | |

| Record name | Perfluorobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-02-0 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluorobutyraldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV53GJ29JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidating Reaction Mechanisms of Heptafluorobutyraldehyde and Its Adducts

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of heptafluorobutyraldehyde is highly electrophilic, a consequence of the potent inductive effect exerted by the perfluoroalkyl chain. This pronounced positive character makes it exceptionally susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. The presence of the fluorine atoms significantly enhances the rate of these reactions compared to their non-fluorinated hydrocarbon counterparts.

The enhanced electrophilicity of this compound makes it readily form a stable hydrate (B1144303), a gem-diol, in the presence of water. This reaction proceeds via the nucleophilic addition of a water molecule to the carbonyl carbon. The mechanism involves the attack of the oxygen atom of water on the carbonyl carbon, with subsequent proton transfer to the carbonyl oxygen, often facilitated by other water molecules acting as a proton shuttle. The equilibrium for this process lies far to the right, favoring the hydrate, a stark contrast to non-fluorinated aldehydes like acetaldehyde (B116499) where the equilibrium favors the aldehyde.

The formation of the diacetate adduct occurs when this compound is treated with acetic anhydride (B1165640), typically in the presence of a catalytic amount of acid or base. The mechanism under acidic catalysis begins with the protonation of the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. A molecule of acetic anhydride then acts as the nucleophile. The resulting intermediate undergoes further reaction and rearrangement, ultimately leading to the formation of the geminal diacetate.

| Adduct | Reagent | Brief Mechanistic Description |

| Hydrate (Gem-diol) | Water (H₂O) | Nucleophilic attack of water on the carbonyl carbon, followed by proton transfer. |

| Diacetate | Acetic Anhydride ((CH₃CO)₂O) | Acid-catalyzed nucleophilic attack by acetic anhydride on the protonated carbonyl group. |

Under alkaline conditions, this compound can undergo several reaction pathways. The presence of a strong base, such as hydroxide, leads to the rapid formation of the corresponding hydrate. However, with stronger, non-nucleophilic bases, deprotonation at the α-carbon is not feasible due to the lack of an α-hydrogen.

Fluorinated aldehydes, including this compound, are known to be susceptible to polymerization, especially in the presence of initiators. wikipedia.org This tendency is driven by the high reactivity of the carbonyl group. The polymerization can be initiated by anionic or cationic species. In anionic polymerization, a nucleophile attacks the carbonyl carbon of a monomer molecule to form an alkoxide. This alkoxide then acts as a nucleophile, attacking another monomer molecule, and so on, leading to the formation of a polyacetal chain. The process can be terminated by reaction with a proton source or other electrophiles. Given the high electrophilicity of the carbonyl carbon in this compound, it is expected to be highly prone to such polymerization reactions, potentially even at low temperatures. wikipedia.org

Cyclization and Rearrangement Mechanisms

Intramolecular reactions of this compound derivatives can lead to the formation of cyclic structures, which are of significant interest in synthetic chemistry.

Derivatives of this compound containing a suitably positioned internal nucleophile can undergo intramolecular cyclization. For instance, a molecule with a hydroxyl or amino group at a position that allows for the formation of a five- or six-membered ring will readily cyclize. The mechanism follows the general principles of nucleophilic addition, where the internal nucleophile attacks the highly electrophilic carbonyl carbon. The stability of the resulting cyclic hemiacetal or hemiaminal is often greater than that of its acyclic precursor due to favorable entropic factors. Studies on related perfluoroalkylated compounds have shown that such cyclizations are efficient for creating heterocyclic systems. mdpi.comresearchgate.net

Oxidative cyclization offers another pathway to heterocyclic systems from derivatives of this compound. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are powerful oxidants that can facilitate such transformations. pitt.eduorganic-chemistry.orgnih.govyoutube.com While specific studies on this compound are limited, the general mechanism involves the oxidation of a precursor molecule to generate a reactive intermediate, such as an oxocarbenium ion, which is then trapped intramolecularly by a nucleophile. pitt.edu For example, a derivative of this compound with an activated C-H bond and a tethered nucleophile could be a substrate for DDQ-mediated oxidative cyclization. The reaction would likely proceed through hydride abstraction by DDQ, formation of a cation, and subsequent intramolecular attack by the nucleophile to form the cyclic product. pitt.edu

| Cyclization Type | Key Feature | General Mechanism |

| Intramolecular | Presence of an internal nucleophile | Nucleophilic attack of an internal group on the carbonyl carbon. |

| Oxidative (DDQ) | Use of an oxidizing agent | Generation of a reactive cation by DDQ, followed by intramolecular nucleophilic attack. |

Catalytic Transformations Mediated by this compound or its Precursors

While this compound itself is not typically used as a catalyst, its precursors and derivatives can play a role in catalytic transformations. The synthesis of complex molecules often involves the use of organocatalysts or metal complexes where fluorinated side chains can influence the catalyst's properties.

For instance, precursors to this compound or related fluorinated compounds can be used to synthesize ligands for metal catalysts. researchgate.netrsc.org The electronic properties of the fluorinated ligand can significantly impact the activity and selectivity of the metal center. Furthermore, in the field of organocatalysis, fluorinated moieties are sometimes incorporated into the catalyst structure to modulate its acidity, steric profile, or solubility. While direct catalytic applications of this compound are not widely reported, its unique electronic properties make its derivatives of interest in the design of new catalytic systems. For example, recent research has explored the synthesis of perfluoroalkylated aldehydes through photocatalytic methods, which can then serve as building blocks for more complex structures. rsc.org

Acid-Catalyzed Condensation Mechanisms in Perfluorinated Aldehyde Chemistry

The chemistry of perfluorinated aldehydes, such as this compound, is significantly influenced by the strong electron-withdrawing nature of the perfluoroalkyl chain. This property governs their reactivity in acid-catalyzed condensation reactions. The general mechanism for acid-catalyzed reactions involving aldehydes typically begins with the protonation of the carbonyl oxygen. youtube.comyoutube.com This initial step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

In the presence of an acid catalyst, the carbonyl oxygen of an aldehyde is protonated, which can lead to resonance delocalization of the positive charge. youtube.com For perfluorinated aldehydes, while the fundamental steps are similar, the reaction kinetics and intermediate stability are altered by the CₙF₂ₙ₊₁ group. The acid-catalyzed condensation can proceed through several pathways, a prominent one being the aldol (B89426) condensation, which involves the formation of an enol intermediate. youtube.com An enol, acting as a nucleophile, can then attack a protonated aldehyde molecule. youtube.com The subsequent steps involve deprotonation to yield a neutral beta-hydroxy aldehyde product, which can sometimes undergo dehydration to form an alpha,beta-unsaturated carbonyl compound. youtube.com

The formation of hydrates and hemiacetals can also be catalyzed by acid. khanacademy.org In these reactions, water or an alcohol acts as the nucleophile, attacking the activated carbonyl carbon. The reaction proceeds through a protonated intermediate, and the final step involves deprotonation to yield the product and regenerate the acid catalyst. youtube.com The use of an oxyacid is often preferred as a catalyst to prevent the halide from a hydrogen halide from acting as a competing nucleophile. youtube.com

Table 1: General Steps in Acid-Catalyzed Aldehyde Reactions

| Step | Description | Mechanism Detail |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺). | This step increases the electrophilicity of the carbonyl carbon, activating the molecule for nucleophilic attack. youtube.comkhanacademy.org |

| 2. Nucleophilic Attack | A nucleophile (e.g., an enol, water, or alcohol) attacks the electrophilic carbonyl carbon. | For enol-based condensation, the enol is the nucleophile; for hydration/acetal formation, water/alcohol attacks. youtube.comyoutube.com |

| 3. Deprotonation | A base (e.g., water or the conjugate base of the catalyst) removes a proton to form the neutral product. | This step regenerates the acid catalyst, allowing it to participate in another cycle. youtube.comyoutube.com |

Transition-Metal Complex Catalysis in Reactions Involving Perfluorinated Aldehydes

Transition-metal catalysis provides a powerful and versatile methodology for transformations involving fluorinated compounds, including derivatives of perfluorinated aldehydes. rsc.org These catalytic systems operate through various fundamental organometallic reactions, often in a catalytic cycle that may include steps like oxidative addition, ligand exchange, and reductive elimination. youtube.comyoutube.com The development of such catalytic processes is of critical importance for the synthesis of valuable fluorinated molecules used in life sciences and materials science. rsc.orgresearchgate.net

The success of a transition-metal catalyzed reaction depends heavily on the choice of the metal center and the associated ligands. nih.gov Metals such as palladium, copper, and iridium have been extensively used for reactions involving the formation of carbon-fluorine or carbon-carbon bonds in fluorinated substrates. researchgate.netescholarship.org For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, are cornerstones of modern organic synthesis and have been applied to create complex molecules. youtube.com In these cycles, a Pd(0) species often undergoes oxidative addition into a carbon-halide bond, followed by transmetalation and reductive elimination to form the desired product and regenerate the catalyst. youtube.com

The ligands attached to the metal center play a crucial role in tuning the catalyst's reactivity and selectivity. nih.gov Even simple halide ligands can significantly impact the electronic and steric properties of the metal complex, thereby influencing the outcome of the catalytic transformation. nih.gov Furthermore, more advanced strategies involve controlling the "second coordination sphere" around the metal center, using non-covalent interactions like hydrogen bonds to pre-organize substrates or stabilize transition states, leading to catalysts with superior properties. nih.gov While specific catalytic systems for this compound adducts are highly specialized, the principles are demonstrated in a wide range of transformations on fluorinated molecules. This includes the catalytic asymmetric hydrofluorination of epoxides and the enantioselective desymmetrization of difluoromethylene groups. rsc.orgescholarship.org

Table 2: Examples of Transition Metals in Fluoro-Organic Catalysis

| Transition Metal | Type of Reaction Catalyzed | Example Application |

| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck), C-H functionalization | Pd-catalyzed C-H trifluoromethylation of heteroarenes; synthesis of biaryl compounds. youtube.comresearchgate.net |

| Copper (Cu) | Decarboxylative fluoroalkylation, C–CHF₂ bond formation | Synthesis of β-difluoromethylstyrenes from α,β-unsaturated carboxylic acids. researchgate.net |

| Iridium (Ir) | Allylic substitution, C-F bond activation | Enantioselective synthesis of tertiary allylic fluorides; desymmetrization of difluoromethylene groups. escholarship.org |

Applications of Heptafluorobutyraldehyde As a Strategic Building Block in Advanced Materials and Fine Chemicals

Fluorinated Polymer Chemistry and Material Science

The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with low surface energy, high thermal stability, and low refractive indices. Heptafluorobutyraldehyde serves as a key monomer in the synthesis of a variety of fluorinated polymers, enabling the production of materials for specialized applications.

Synthesis of Fluorinated Poly(vinyl butyral) for Optical and Specialty Materials

Fluorinated poly(vinyl butyral) (FPVB) is a specialty polymer synthesized through the acetalization of polyvinyl alcohol with this compound. This modification introduces the heptafluorobutyl group into the polymer backbone, resulting in a material with a significantly lower refractive index and enhanced optical clarity compared to its non-fluorinated counterpart. These properties make FPVB a prime candidate for applications in optical materials, such as antireflective coatings, optical fibers, and specialty lenses. The synthesis process allows for precise control over the degree of acetalization, enabling the fine-tuning of the polymer's optical and physical properties to meet specific performance requirements.

Investigation of Perfluorinated Acrylate (B77674) Homopolymers and Copolymers

This compound is a precursor for the synthesis of perfluorinated acrylate monomers. These monomers can undergo polymerization to form homopolymers and copolymers with unique surface properties. The resulting polymers exhibit extremely low surface energies, leading to materials that are both hydrophobic and oleophobic. This characteristic is highly sought after for applications such as protective coatings, self-cleaning surfaces, and in the fabrication of microfluidic devices. Research in this area focuses on the relationship between the polymer structure, the concentration of the fluorinated monomer, and the resulting surface properties.

Mechanistic Insights into Polymerization Kinetics and Structural Influences

The polymerization of monomers derived from this compound follows complex kinetics that are influenced by the bulky and electron-withdrawing nature of the heptafluoropropyl group. Understanding these kinetics is crucial for controlling the molecular weight, polydispersity, and microstructure of the final polymer. Studies in this area often employ techniques like real-time Fourier-transform infrared spectroscopy to monitor the reaction progress and elucidate the reaction mechanism. The steric hindrance and electronic effects of the fluorinated side chain can significantly impact the rate of polymerization and the stereochemistry of the resulting polymer, which in turn dictates its macroscopic properties.

Advanced Organic Synthesis and Functional Molecule Design

Beyond polymer science, this compound is a valuable building block in the synthesis of complex organic molecules with applications in medicine, agriculture, and catalysis. The introduction of a heptafluoropropyl group can enhance the biological activity and stability of organic compounds.

Precursor for Novel Bioactive Fluorinated Compounds in Medicinal and Agrochemical Research

In medicinal and agrochemical research, the incorporation of fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. This compound serves as a key starting material for the synthesis of a variety of fluorinated compounds. For instance, it can be used to introduce the heptafluoropropyl moiety into heterocyclic scaffolds, a common motif in many pharmaceutical and agrochemical agents. This strategic fluorination can lead to the development of new drug candidates and more effective crop protection agents.

Role in the Synthesis of Porphyrin and Corrole (B1231805) Derivatives for Catalytic Applications

Porphyrins and corroles are tetrapyrrolic macrocycles that play vital roles in biological systems and have found extensive use as catalysts in a range of chemical transformations. hbni.ac.in The functionalization of these macrocycles with fluorinated groups can significantly enhance their catalytic activity and stability. This compound is utilized in the synthesis of porphyrin and corrole derivatives bearing heptafluoropropyl groups at their meso-positions. These electron-withdrawing groups can tune the electronic properties of the macrocycle, leading to more efficient and selective catalysts for oxidation reactions, mimicking the function of enzymes like cytochrome P-450. nih.gov The robust nature of these fluorinated catalysts makes them suitable for use in harsh reaction conditions. nih.gov

| Application Area | Specific Use of this compound | Resulting Material/Compound | Key Properties/Advantages |

| Fluorinated Polymer Chemistry | Acetalization of polyvinyl alcohol | Fluorinated Poly(vinyl butyral) (FPVB) | Low refractive index, high optical clarity |

| Precursor for perfluorinated acrylate monomers | Perfluorinated Acrylate Polymers | Low surface energy, hydrophobicity, oleophobicity | |

| Advanced Organic Synthesis | Precursor for bioactive molecules | Fluorinated heterocyclic compounds | Enhanced metabolic stability, improved bioavailability |

| Synthesis of functionalized macrocycles | Heptafluoropropyl-substituted porphyrins and corroles | Enhanced catalytic activity and stability |

Construction of Hyaluronan-Based Polysaccharide Libraries for Targeted Biological Interactions

This compound is utilized in the chemical modification of hyaluronan, a naturally occurring polysaccharide, to generate libraries of novel biomaterials. nih.govnih.gov These materials have potential applications in fields like drug delivery and tissue engineering. The modification involves attaching fluorinated groups to the hyaluronan backbone using this compound. nih.gov

In one approach, a four-component Ugi reaction is employed to modify the carboxyl group on hyaluronan. nih.gov This reaction uses an amine, an aldehyde (such as this compound), an isocyanide, and the carboxylic acid of hyaluronan to create a diverse library of HA-like polysaccharides in a single step. nih.govnih.gov This method allows for the generation of numerous derivatives by varying the different components. nih.gov The introduction of the perfluorobutyl groups from this compound can alter the physicochemical properties of the hyaluronan, for instance, by increasing its hydrophobicity. This can lead to the formation of self-assembling nanostructures capable of encapsulating therapeutic agents.

A study focused on creating a library of 36 hyaluronan-like polysaccharides through the Ugi reaction to enhance binding to the CD44 receptor, which is overexpressed in cancer and inflammatory cells. nih.govnih.gov The resulting modified polysaccharides were screened for their binding affinity to CD44. nih.gov This combinatorial approach demonstrates the utility of this compound in generating diverse biomaterials with tailored biological interaction capabilities. nih.govnih.gov

| Starting Material | Reagent(s) | Reaction Type | Modified Moiety | Potential Application |

| Hyaluronan (with carboxylic acid group) | Amine, this compound, Isocyanide | Ugi four-component reaction | Carboxyl group modification with various moieties | Enhanced binding to CD44 receptors for targeted drug delivery |

Intermediacy in the Synthesis of Complex Heterocyclic Systems (e.g., Pyridazinones, Lactams)

This compound is a key intermediate in the synthesis of various complex heterocyclic compounds, which are foundational structures in medicinal chemistry. scholarsresearchlibrary.com Its aldehyde group readily participates in cyclization reactions to form nitrogen-containing rings like pyridazinones and lactams. nih.govresearchgate.net

Pyridazinone derivatives, for example, are an important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties. scholarsresearchlibrary.comresearchgate.net The synthesis of these molecules can involve multicomponent reactions where an aldehyde, such as this compound, reacts with other starting materials to form the pyridazinone core. researchgate.net The incorporation of the heptafluorobutyl group can significantly influence the pharmacological profile of the final compound.

Similarly, fluorinated β-lactams, a class of molecules with antibiotic potential, can be synthesized using this compound. The aldehyde can be converted to an imine, which then undergoes a [2+2] cycloaddition with a ketene (B1206846) (the Staudinger synthesis) to form the β-lactam ring. The fluorine-containing substituent can enhance the properties of the resulting molecule. The versatility of this compound makes it a valuable tool for creating libraries of fluorinated heterocyclic compounds for drug discovery.

Emerging Paradigms in Sustainable Chemical Manufacturing

The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly processes. chemistryjournals.netresearchgate.net this compound is being explored within this framework to create sustainable synthetic methodologies. nih.govrsc.orgresearchgate.net

Integration into Environmentally Benign Chemical Processes and Methodologies

A key aspect of green chemistry is the reduction or elimination of hazardous substances and the development of processes that are less harmful to the environment. researchgate.netrsc.org This includes the use of safer solvents and reaction conditions. chemistryjournals.netnih.gov One strategy involves the use of fluorous chemistry, where the highly fluorinated chain of compounds like this compound can be exploited for catalyst and product separation.

Development of Greener Synthetic Routes for Fluorinated Intermediates

There is a significant effort to develop more sustainable methods for producing fluorinated compounds, as traditional methods can involve harsh conditions and generate substantial waste. cas.cnresearchgate.net This includes developing greener routes to this compound itself and for its use in subsequent reactions.

Research is focused on alternative synthetic strategies that are more atom-economical and utilize less hazardous reagents. cas.cn This can involve the use of biocatalysis, microwave-assisted synthesis, or flow chemistry, which can lead to higher yields, reduced reaction times, and lower energy consumption. chemistryjournals.netnih.gov For instance, the development of catalytic processes that use more environmentally friendly fluorinating agents is a key area of research. researchgate.net These advancements aim to make the production and application of this compound and other fluorinated intermediates more sustainable. chemistryjournals.netcas.cn

Advanced Spectroscopic and Computational Characterization of Heptafluorobutyraldehyde and Its Adducts

High-Resolution Rotational-Vibrational Spectroscopy

High-resolution rotational-vibrational spectroscopy provides detailed insights into the molecular structure and dynamics of gas-phase molecules like heptafluorobutyraldehyde.

Analysis of Infrared and Raman Spectroscopic Signatures

The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes associated with its constituent functional groups. The analysis of these spectra allows for the identification and quantification of the compound.

The IR spectrum of an aldehyde is typically distinguished by a strong absorption band corresponding to the C=O bond stretching vibration, which generally appears in the region of 1660 to 1770 cm⁻¹. For saturated aldehydes, this peak is usually observed near 1730 cm⁻¹. pressbooks.publibretexts.org Additionally, aldehydes exhibit characteristic C-H stretching absorptions between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. pressbooks.publibretexts.org The presence of the electron-withdrawing heptafluoropropyl group is expected to influence the precise position of the C=O stretching frequency.

Furthermore, the carbon-fluorine (C-F) bonds give rise to strong absorption bands in the infrared spectrum. These C-F stretching vibrations typically occur at lower wavenumbers and are known for their high intensity. spectroscopyonline.com The presence of multiple fluorine atoms in this compound results in complex spectral features in this region.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. youtube.com While IR spectroscopy is more sensitive to vibrations involving a change in the dipole moment, Raman spectroscopy is more sensitive to vibrations that cause a change in the polarizability of the molecule. youtube.com Therefore, the symmetric vibrations of the perfluorinated carbon backbone in this compound would be expected to produce strong signals in the Raman spectrum.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O | Stretch | 1730 - 1750 |

| C-H (aldehyde) | Stretch | 2700 - 2860 |

| C-F | Stretch | 1000 - 1400 |

Contribution to Gas-Phase Spectroscopic Databases (e.g., HITRAN)

Spectroscopic data for molecules like this compound are crucial for their detection and monitoring in various environments, particularly in the atmosphere. The High-Resolution Transmission (HITRAN) molecular spectroscopic database is a comprehensive compilation of spectroscopic parameters used to simulate the transmission and emission of light in gaseous media. nih.govlibretexts.org

This compound (CAS No. 375-02-0) is included in the HITRAN database. Current time information in Bangalore, IN. This inclusion signifies its relevance in atmospheric science. The database contains parameters such as line positions, intensities, and line-shape parameters, which are essential for radiative transfer models used in remote sensing and climate studies. The presence of this compound data in HITRAN allows for its accurate quantification in atmospheric measurements, contributing to a better understanding of its sources, sinks, and potential environmental impact.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound and its derivatives in the solution phase.

Fluorine-19 NMR for Elucidating Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly well-suited for the analysis of fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.netnsf.gov A key feature of ¹⁹F NMR is its wide chemical shift range, which allows for the clear resolution of signals from fluorine atoms in different chemical environments. thermofisher.comrsc.org

In the case of this compound (CF₃CF₂CF₂CHO), three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three non-equivalent fluorine-containing groups: the terminal trifluoromethyl (CF₃) group, and the two difluoromethylene (CF₂) groups adjacent to the CF₃ group and the carbonyl group, respectively. The chemical shift of each signal provides information about the electronic environment of the fluorine nuclei. Generally, the chemical shifts of perfluoroalkyl chains show a predictable pattern.

Table 2: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

| Fluorine Group | Predicted Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -80 to -85 |

| -CF₂- (adjacent to CF₃) | -120 to -130 |

| -CF₂- (adjacent to CHO) | -110 to -120 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

The coupling between adjacent non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) would result in complex splitting patterns, providing further structural information.

Proton and Carbon-13 NMR for Comprehensive Structural Elucidation of Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the complete structural characterization of adducts and derivatives of this compound.

In the ¹H NMR spectrum of this compound itself, the most characteristic signal is that of the aldehydic proton (CHO), which is expected to appear at a significantly downfield chemical shift, typically in the range of 9-10 ppm. pressbooks.pub This is due to the deshielding effect of the adjacent carbonyl group.

When this compound forms an adduct, for instance, through a reaction at the carbonyl group, the ¹H and ¹³C NMR spectra will show distinct changes. The formation of a new bond to the carbonyl carbon would lead to the disappearance of the aldehydic proton signal in the ¹H NMR spectrum. New signals corresponding to the protons of the added moiety would appear.

Similarly, in the ¹³C NMR spectrum, the carbonyl carbon of an aldehyde typically resonates in the downfield region of 190-215 ppm. pressbooks.pub Upon formation of an adduct, the chemical shift of this carbon would shift significantly upfield, reflecting the change from a sp² to a sp³ hybridized state. The carbon signals of the perfluoroalkyl chain would also be affected, providing further evidence for the structural modification. For example, in the deoxygenative halogenation of an aldehyde, the carbonyl group is replaced, leading to a complete change in the NMR spectral data corresponding to that part of the molecule. acs.org

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The NIST Chemistry WebBook provides access to mass spectral data for this compound. nist.gov

Upon electron ionization, the this compound molecule will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation of this molecular ion occurs in predictable ways, providing structural information.

For aldehydes, common fragmentation pathways include:

α-cleavage: This involves the breaking of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical (M-1) or a formyl radical (M-29, loss of CHO). libretexts.org

McLafferty Rearrangement: This rearrangement is common in carbonyl compounds with a sufficiently long alkyl chain and involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond. This results in the loss of a neutral alkene molecule. libretexts.orgyoutube.com

The presence of the highly electronegative fluorine atoms significantly influences the fragmentation pattern. The fragmentation of heptafluorobutyryl derivatives often involves the loss of HF or other fluorine-containing fragments. pressbooks.pub Analysis of the resulting fragment ions can provide detailed structural information about the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound by determining its exact mass. nih.gov Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can measure mass with high precision, typically to within a few parts per million (ppm). youtube.com This accuracy allows for the determination of a unique elemental formula.

The molecular formula for this compound is C₄HF₇O. To determine its exact mass, the monoisotopic masses of the most abundant isotopes of each element are summed. msu.edusisweb.com This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, to confirm the compound's identity. youtube.com

Table 1: Calculation of the Monoisotopic Exact Mass of this compound (C₄HF₇O)

| Element | Isotope | Number of Atoms | Exact Mass (Da) sisweb.com | Total Mass (Da) |

| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |

| Hydrogen | ¹H | 1 | 1.007825 | 1.007825 |

| Fluorine | ¹⁹F | 7 | 18.998403 | 132.988821 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 197.991561 |

This interactive table allows for sorting and filtering of data.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound and its derivatives, such as those formed by reacting the aldehyde with other molecules, MS/MS provides characteristic fragmentation patterns that act as a structural fingerprint. nih.govresearchgate.net

In a typical MS/MS experiment using collision-induced dissociation (CID), the protonated or deprotonated molecule of this compound (or its adduct) is isolated and subjected to energetic collisions with an inert gas. This process induces fragmentation at the weakest chemical bonds. nih.gov The analysis of heptafluorobutyryl (HFB) derivatives, for example, reveals characteristic losses related to the fluorinated chain. nih.gov Common fragmentation pathways for fluorinated compounds can include the loss of neutral fragments such as HF, CO, and various fluorocarbon radicals. nih.govmdpi.com These fragmentation patterns are invaluable for confirming the presence of the heptafluorobutyl moiety in complex samples. nih.gov

Table 2: Common Fragmentation Pathways for Heptafluorobutyryl Derivatives in Tandem Mass Spectrometry

| Precursor Ion | Fragmentation Process | Neutral Loss | Characteristic Fragment Ion (m/z) | Reference |

| [M-H]⁻ | Loss of hydrogen fluoride | HF | [M-H-HF]⁻ | nih.gov |

| [M-H]⁻ | Loss of ketene (B1206846) from an acetylated adduct | C₂H₂O | [M-H-C₂H₂O]⁻ | nih.gov |

| [M-H]⁻ | Cleavage of the heptafluorobutyryl group | C₄F₇H | [M-H - 198]⁻ | nih.gov |

| [M-H]⁻ | Rearrangement and cleavage in specific adducts | C₃F₅O | m/z 237 (for 2-acetyl isomers) | nih.gov |

This interactive table allows for sorting and filtering of data.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide a powerful theoretical framework to investigate the properties of this compound at the molecular level. northwestern.edunih.gov These computational methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics that are often difficult or impossible to measure experimentally. northwestern.eduaps.org Techniques like Density Functional Theory (DFT) are commonly used to model the electronic structure and geometry of molecules with high accuracy. nih.govrsc.org

Prediction of Spectroscopic Parameters and Optimized Molecular Geometries

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. uark.edunih.gov By minimizing the total energy of the system, computational programs can predict key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound.

These calculations start with an initial guess of the geometry and iteratively solve the electronic Schrödinger equation to find the lowest energy conformation. northwestern.edu The results of these geometry optimizations are crucial for understanding the molecule's shape and steric properties. Furthermore, once the optimized geometry is obtained, other parameters like vibrational frequencies (corresponding to IR and Raman spectra) and NMR chemical shifts can be calculated, providing theoretical spectra that can be compared with experimental data for validation. nih.gov

Table 3: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C=O | ~1.20 Å |

| Bond Length | C-C (alpha to carbonyl) | ~1.52 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | O=C-C | ~125° |

| Bond Angle | C-C-F | ~110° |

Note: These are typical values for similar fluorinated aldehydes and serve as an illustration. Actual calculated values may vary based on the specific level of theory and basis set used.

Computational Simulation of Reaction Transition States and Electronic Structures

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions involving this compound. A key aspect of this is the calculation of transition states, which are the high-energy, fleeting structures that exist at the peak of the energy barrier between reactants and products. mit.edunih.gov Identifying the geometry and energy of a transition state is essential for understanding reaction mechanisms and calculating reaction rates. mit.edu

Analysis of the electronic structure provides further insights into reactivity. aps.orgfrontiersin.org The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions of a molecule most likely to donate or accept electrons, respectively. nih.gov The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites within this compound, thereby predicting how it will interact with other reagents. nih.gov

Application of Machine Learning and Chemoinformatics in Compound Analysis

The fields of machine learning and chemoinformatics are increasingly being applied to accelerate chemical analysis and drug discovery. acs.orgfrontiersin.orgnih.gov These computational approaches leverage large datasets to build predictive models, uncovering complex relationships between chemical structures and their properties without the need for direct experimentation for every new compound. nih.gov

Predictive Modeling for Structure-Activity Relationships in Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique that links the structural or physicochemical properties of a series of compounds to their biological activity. researchgate.netyoutube.com For derivatives of this compound, QSAR models can be developed to predict properties such as reactivity, toxicity, or therapeutic potential. nih.govmdpi.com

The process involves several steps:

Data Collection: A dataset of molecules with known activities (e.g., enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: Numerical features, or "molecular descriptors," are calculated for each molecule to quantify its structural, physical, and chemical properties. youtube.com

Model Building: Machine learning algorithms—such as partial least squares, support vector machines, or neural networks—are used to create a mathematical model that correlates the descriptors with the observed activity. researchgate.netresearchgate.net

Validation and Prediction: The model's predictive power is rigorously tested. Once validated, it can be used to predict the activity of new, untested derivatives of this compound, guiding synthetic efforts toward more potent or desirable compounds. nih.govresearchgate.net This approach significantly reduces the time and cost associated with identifying promising new molecules. nih.gov

Q & A

Q. What are the established synthetic routes for Heptafluorobutyraldehyde (CAS 375-02-0) in laboratory settings?

Methodological Answer: this compound is typically synthesized via the reaction of hydrazides with perfluorinated aldehydes (or their hemiacetals). For example, hydrazides (e.g., aroylhydrazides) react with this compound ethyl hemiacetal under controlled conditions to form stable hydrazone derivatives . Key steps include:

- Precursor Preparation : Use commercially available this compound hemiacetals (e.g., ethyl hemiacetal) to ensure purity.

- Reaction Optimization : Maintain anhydrous conditions and moderate temperatures (20–40°C) to prevent decomposition.

- Purification : Employ fractional distillation or chromatography to isolate the product.

Q. What analytical techniques are recommended for detecting this compound in environmental or biological matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile perfluorinated aldehydes. Derivatize samples using hydrazine reagents to improve volatility and detection limits .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Suitable for polar metabolites or degradation products. Use reverse-phase columns with fluorinated mobile phases for better separation .

- Quality Control : Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve this compound yield while minimizing side reactions?

Methodological Answer:

- Catalytic Systems : Test Lewis acid catalysts (e.g., BF₃·Et₂O) to accelerate aldehyde formation from hemiacetals .

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to reduce byproducts like oligomers.

- In Situ Monitoring : Use FT-IR or NMR to track reaction progress and identify intermediates.

- Statistical Design : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and stoichiometry .

Q. What strategies resolve contradictions in toxicological data for this compound across studies?

Methodological Answer:

- Systematic Review : Follow ATSDR/EPA guidelines to assess study quality, focusing on exposure duration, dose metrics, and confounding variables (e.g., coexposure to other fluorinated compounds) .

- Meta-Analysis : Pool data from in vitro (e.g., cytotoxicity assays) and in vivo (e.g., rodent models) studies using random-effects models to account for heterogeneity .

- Mechanistic Studies : Investigate metabolic pathways (e.g., aldehyde dehydrogenase activity) to explain species-specific differences .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies : Expose the compound to aqueous solutions at varying pH levels (2–12) and temperatures (4–50°C). Monitor degradation via LC-MS and calculate half-lives .

- Photolysis Experiments : Use UV-Vis irradiation systems to simulate sunlight exposure. Quantify photoproducts (e.g., perfluorinated acids) using high-resolution MS .

- Microcosm Models : Evaluate biodegradation in soil/water systems spiked with microbial consortia from fluorochemical-contaminated sites .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Benchmark Dose (BMD) Modeling : Use EPA’s BMD software to estimate thresholds for adverse effects (e.g., liver enzyme elevation) .

- Multivariate Regression : Account for covariates like body weight, sex, and genetic polymorphisms in rodent studies .

- Uncertainty Analysis : Apply Monte Carlo simulations to quantify variability in exposure assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.